Victorin C -

Victorin C

Catalog Number: EVT-1592543
CAS Number:
Molecular Formula: C31H45Cl3N6O13
Molecular Weight: 816.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Victorin C is a heterodetic cyclic peptide produced by the fungus Cochliobolus victoriae that is required for pathogenicity in the organism It has a role as a mycotoxin. It is a heterodetic cyclic peptide, an organochlorine compound and a secondary alpha-hydroxy ketone.
Introduction to Victorin C in Plant-Microbe Interactions

Historical Context of Victorin C Discovery and Early Research

The identification of Victorin C emerged from investigations into the catastrophic Victoria blight epidemic that devastated oat crops (Avena sativa) in North America during the mid-20th century. This devastating plant disease, caused by the necrotrophic fungal pathogen Cochliobolus victoriae, specifically affected oat varieties bred for crown rust resistance, which carried the Pc2 resistance gene. Researchers discovered that the fungus produced a family of host-selective peptide toxins, with Victorin C being the predominant and most biologically active compound. Early biochemical characterization revealed Victorin C's unprecedented structure: a highly modified cyclic peptide lacking standard amino acids, featuring a unique β-chlorodehydroalanine residue [ΔAla(βCl)] that proved critical for its toxicity [1] [2]. This discovery marked a paradigm shift in plant pathology, demonstrating that pathogens could exploit plant resistance machinery through sophisticated biochemical weapons. The subsequent purification and structural analysis of Victorin C established it as the archetype for understanding host-selective toxin function in plant disease systems [2].

Role of Victorin C in the Victoria Blight Epidemic: Host-Selective Toxin Dynamics

Victorin C functions as the primary virulence determinant enabling Cochliobolus victoriae to specifically target and infect oat varieties carrying certain resistance genes. Its host-selectivity stems from its ability to bind with high specificity to susceptibility factors present only in certain oat genotypes and the model plant Arabidopsis thaliana. The molecular architecture of Victorin C features a core peptide structure with extensive modifications, including the unusual β-chlorodehydroalanine residue whose conformational properties (Z/E isomers) significantly influence biological activity [1]. Nuclear magnetic resonance (NMR) and X-ray crystallography studies have demonstrated that the ΔAla(βCl) residue exhibits distinct conformational preferences depending on its isomeric state: the Z isomer favors helical (α), polyproline type II (PPII), and semiextended (β₂) conformations, while the E isomer predominantly adopts extended (C5) conformations. Crucially, in its most stable conformations, Victorin C forms an unconventional N-H···Cl hydrogen bond (5γ) between the chlorine atom of the side chain and the N-H donor of the flanking amide group, likely contributing to its structural stability and bioactivity [1].

Table 1: Key Compounds in Victorin C Pathogenesis

CompoundRole in PathogenesisStructural Features
Victorin CPrimary host-selective toxin produced by C. victoriaeCyclic peptide with β-chlorodehydroalanine residue
ΔAla(βCl)Critical toxin residue enabling target interactionExists as Z/E isomers with distinct conformations
TRX-h5Plant thioredoxin targeted by Victorin CContains active-site cysteines (C39, C42)
LOV1Plant NB-LRR "guard" protein activated by toxin complexPlasma membrane-associated immune receptor

The epidemiological dynamics of Victoria blight demonstrate how Victorin C creates a perfect pathogenic storm: oats bred with the Pc2 resistance gene against crown rust (Puccinia coronata) unexpectedly developed extreme susceptibility to C. victoriae. This occurred because the toxin specifically recognizes and interacts with molecular components present only in these resistant varieties. Victorin C's host-selectivity operates at the cultivar level within a single plant species, distinguishing it from broad-spectrum toxins. The toxin induces programmed cell death specifically in susceptible genotypes, creating necrotic tissue that the necrotrophic fungus utilizes for nutrition and further colonization. This precise host recognition mechanism transformed our understanding of "resistance genes," revealing that they can simultaneously function as susceptibility factors when confronted with pathogens equipped with corresponding host-selective toxins [2].

Theoretical Frameworks for Host-Pathogen Specificity Mediated by Victorin C

Research on Victorin C has been instrumental in developing and validating the guard hypothesis model of plant-pathogen interactions. This model posits that plants deploy resistance (R) proteins to "guard" vital host proteins that are targeted by pathogen effectors. Victorin C exemplifies an effector that exploits this defense architecture: it directly targets and inhibits TRX-h5, a defense-associated thioredoxin involved in maintaining cellular redox homeostasis and regulating the key immune regulator NPR1 (Nonexpressor of Pathogenesis-Related Genes 1) [2]. In plants lacking the NB-LRR protein LOV1, Victorin C binding to TRX-h5 compromises plant defense by inhibiting TRX-h5's enzymatic activity (approximately three-fold reduction in PR1 expression after treatment), thereby suppressing salicylic acid-mediated defenses and increasing susceptibility to bacterial pathogens like Pseudomonas syringae [2].

Table 2: Experimental Approaches to Understanding Victorin C Mechanism

MethodKey FindingsSignificance
Yeast Two-HybridTRX-h5 interacts strongly with LOV1's CC domainRevealed physical association between guarded and guard proteins
Bimolecular FluorescenceLOV1-TRX-h5 interaction occurs at plasma membraneEstablished subcellular location of complex formation
Electrophoretic Mobility Shift~1 kDa shift in TRX-h5 mobility upon victorin bindingDemonstrated direct toxin-target protein interaction
Insulin Reduction AssayVictorin dramatically inhibits TRX-h5 activityConfirmed functional disruption of thioredoxin
Site-Directed MutagenesisC39 mutation abolishes binding; C42 mutation retains binding but not activityIdentified critical binding site on TRX-h5 (C39)

The revolutionary insight from Victorin C research reveals that in plants possessing LOV1, the toxin's binding to TRX-h5 triggers a dramatic shift in outcome: the toxin-TRX-h5 complex becomes recognized by LOV1, which subsequently activates a potent defense-like response featuring hypersensitive cell death. Paradoxically, this response benefits the necrotrophic pathogen rather than the plant, as C. victoriae thrives on dead tissue. Thus, Victorin C converts what should be plant resistance into effective susceptibility. This interaction requires a specific molecular triad: (1) Victorin C's β-chlorodehydroalanine residue and aldehyde moiety are essential for covalent binding to C39 of TRX-h5; (2) TRX-h5 must retain structural competence for LOV1 interaction; and (3) LOV1 must be present and functional to detect the modified TRX-h5. Heterologous expression experiments in Nicotiana benthamiana confirmed this tripartite requirement, as co-expression of both TRX-h5 and LOV1 was necessary and sufficient to confer Victorin C sensitivity [2].

The evolutionary implications of this system are profound. LOV1 orthologs are widespread and conserved in Arabidopsis thaliana, suggesting they were maintained for resistance against an unidentified pathogen. Victorin C appears to mimic or represent an ancestral effector that was neutralized by LOV1-mediated resistance in the past, but which C. victoriae now exploits by triggering this very defense mechanism. This creates an evolutionary arms race where the toxin's structure and the plant's surveillance machinery co-evolve, exemplifying the "Red Queen" dynamics common in host-pathogen systems. The ongoing structural characterization of Victorin C, particularly the unresolved question of which ΔAla(βCl) geometrical isomer (Z or E) occurs naturally and activates toxicity, remains crucial for fully deciphering this elegant yet deadly molecular dialogue [1] [2].

Properties

Product Name

Victorin C

IUPAC Name

(3S,4S,7E,10S)-4-[[(2S,3R)-6-amino-2-[[(2S)-5,5-dichloro-2-[(2,2-dihydroxyacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxyhexanoyl]amino]-7-(chloromethylidene)-14-hydroxy-5,8,13-trioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.3.0]pentadec-1(12)-ene-10-carboxylic acid

Molecular Formula

C31H45Cl3N6O13

Molecular Weight

816.1 g/mol

InChI

InChI=1S/C31H45Cl3N6O13/c1-11(2)23-21(28(47)38-16(10-32)26(45)37-15(30(49)50)8-13-19(53-23)9-18(42)22(13)43)40-27(46)20(17(41)5-4-6-35)39-25(44)14(7-12(3)24(33)34)36-29(48)31(51)52/h10-12,14-15,17-18,20-21,23-24,31,41-42,51-52H,4-9,35H2,1-3H3,(H,36,48)(H,37,45)(H,38,47)(H,39,44)(H,40,46)(H,49,50)/b16-10+/t12?,14-,15-,17+,18?,20-,21-,23-/m0/s1

InChI Key

LMRCOCQPONDBMR-NLTLFHTOSA-N

Canonical SMILES

CC(C)C1C(C(=O)NC(=CCl)C(=O)NC(CC2=C(O1)CC(C2=O)O)C(=O)O)NC(=O)C(C(CCCN)O)NC(=O)C(CC(C)C(Cl)Cl)NC(=O)C(O)O

Isomeric SMILES

CC(C)[C@H]1[C@@H](C(=O)N/C(=C/Cl)/C(=O)N[C@@H](CC2=C(O1)CC(C2=O)O)C(=O)O)NC(=O)[C@H]([C@@H](CCCN)O)NC(=O)[C@H](CC(C)C(Cl)Cl)NC(=O)C(O)O

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